Deltan-benzyloxycarbonyl aliskiren is a synthetic compound derived from aliskiren, a potent renin inhibitor used primarily for the treatment of hypertension. Aliskiren works by inhibiting the conversion of angiotensinogen to angiotensin I, thereby preventing the formation of angiotensin II, a key regulator of blood pressure. Deltan-benzyloxycarbonyl aliskiren is classified as a pharmaceutical compound within the antihypertensive drug category, specifically targeting the renin-angiotensin system.
Aliskiren was developed through molecular modeling techniques that aimed to improve oral bioavailability and therapeutic efficacy compared to earlier renin inhibitors. It was first introduced in clinical settings in the early 2000s and has undergone various stages of clinical trials to establish its effectiveness and safety profile .
The synthesis of deltan-benzyloxycarbonyl aliskiren involves several steps that typically include:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure and purity of deltan-benzyloxycarbonyl aliskiren.
Deltan-benzyloxycarbonyl aliskiren has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The core structure is based on aliskiren's framework but modified with a benzyloxycarbonyl group.
Deltan-benzyloxycarbonyl aliskiren participates in various chemical reactions typical for pharmaceutical compounds, including:
The stability of deltan-benzyloxycarbonyl aliskiren under different pH conditions is crucial for its therapeutic application. Understanding these reactions helps in predicting its behavior in biological systems.
Deltan-benzyloxycarbonyl aliskiren exerts its antihypertensive effects by binding to the active site of renin, inhibiting its activity. This action prevents the cleavage of angiotensinogen into angiotensin I, thereby reducing the production of angiotensin II.
Deltan-benzyloxycarbonyl aliskiren is primarily used in research related to hypertension management. Its ability to inhibit renin makes it a valuable tool in studying blood pressure regulation and cardiovascular health. Additionally, it may have potential applications in combination therapies with other antihypertensive agents due to its unique mechanism of action.
δN-Benzyloxycarbonyl Aliskiren (C₃₇H₅₇N₃O₈) is a protected derivative of the direct renin inhibitor aliskiren (C₃₀H₅₃N₃O₆). The introduction of the benzyloxycarbonyl (Cbz) group at the δ-amine position (N5) increases the molecular weight from 551.77 g/mol to 671.87 g/mol. This modification adds 120.10 g/mol, corresponding to the C₇H₅O₂ moiety of the Cbz group. The substantial mass increase significantly alters the compound's physicochemical properties, including increased hydrophobicity (logP increase of ~1.8 units) and reduced aqueous solubility, which necessitates specialized purification strategies [1] [3] [8].
Table 1: Molecular Properties of Aliskiren and δN-Cbz Derivative
Property | Aliskiren | δN-Cbz Aliskiren | Change |
---|---|---|---|
Molecular Formula | C₃₀H₅₃N₃O₆ | C₃₇H₅₇N₃O₈ | +C₇H₄O₂ |
Molecular Weight (g/mol) | 551.77 | 671.87 | +120.10 |
logP (Predicted) | 3.8 | 5.6 | +1.8 |
Key Functional Group | Primary amine (N5) | Carbamate | Protection |
The systematic IUPAC name for δN-Benzyloxycarbonyl Aliskiren is:(2S,4S,5S,7S)-5-(((Benzyloxy)carbonyl)amino)-N-(2-carbamoyl-2-methylpropyl)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide
This nomenclature explicitly defines the four chiral centers at positions C2, C4, C5, and C7, which adopt the S,S,S,S configuration. The Cbz group attaches to the N5 nitrogen of the δ-amino moiety, forming a carbamate linkage (RNH–COOCH₂C₆H₅). Absolute stereochemistry at C5 is critical for maintaining renin-binding affinity, as epimerization reduces inhibitory potency by >100-fold. The benzyloxycarbonyl group projects axially in the lowest-energy conformation, minimizing steric clash with the C4 hydroxy group [3] [8].
Structural comparisons reveal that δN-Cbz protection masks the primary amine responsible for ionic interactions with renin's Asp32 and Asp215 residues. While this abolishes pharmacological activity, it serves as a strategic synthetic handle. Key differences include:
The Cbz group is installed via electrophilic amination of aliskiren's δ-amine using either:
Table 2: Comparison of Cbz Installation Methods
Method | Conditions | Equivalents | Yield (%) | Di-Cbz Impurity |
---|---|---|---|---|
Cbz-Cl / DIPEA | CH₂Cl₂, -20°C, 1h | 1.1 | 85-92 | 3-8% |
Cbz-N₃ / DMAP | THF/H₂O (4:1), 0°C, 12h | 1.5 | 88-90 | <1% |
Post-Cbz protection, intermediates require coupling to advanced synthons:
Critical optimized parameters include:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7